2-(2,4,5-Trichlorophenyl)propan-2-ol

Description

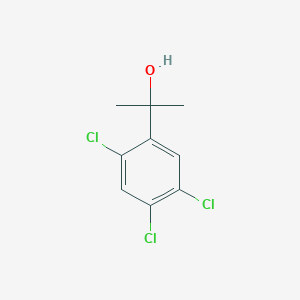

2-(2,4,5-Trichlorophenyl)propan-2-ol is a chlorinated aromatic alcohol with a tertiary alcohol functional group attached to a 2,4,5-trichlorophenyl substituent. The 2,4,5-trichlorophenyl moiety is notable for its steric and electronic properties, which influence reactivity, biological activity, and environmental persistence . Derivatives of this structure, such as carboxylic acids (e.g., 2-(2,4,5-trichlorophenyl)propionic acid) and acylthioureas, have been studied for applications ranging from herbicides to antimicrobial agents .

Properties

IUPAC Name |

2-(2,4,5-trichlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O/c1-9(2,13)5-3-7(11)8(12)4-6(5)10/h3-4,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPGORCCJPPGPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1Cl)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,5-Trichlorophenyl)propan-2-ol typically involves the reaction of 2,4,5-trichlorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 2,4,5-trichlorobenzaldehyde using sodium borohydride in an alcohol solvent, such as methanol or ethanol, under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. This could include catalytic hydrogenation processes or other advanced reduction techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,5-Trichlorophenyl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Further reduction can lead to the formation of simpler alcohols or hydrocarbons.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2,4,5-trichlorophenyl)propan-2-one, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Uses

Chlorobutanol has been extensively utilized in pharmaceuticals due to its sedative and anesthetic properties. It acts as a preservative and is often included in formulations requiring long-term stability.

- Antimicrobial Activity : Chlorobutanol exhibits antibacterial and antifungal properties, making it suitable for use in multi-ingredient formulations at concentrations as low as 0.05% .

Anesthetic Applications

The compound is used in anesthesia for invertebrates and fish, demonstrating its effectiveness as a local anesthetic . Its sedative effects are similar to those of chloral hydrate, which has made it a subject of interest in veterinary medicine.

Chemical Research

Chlorobutanol serves as a model compound in various chemical studies, particularly in the synthesis of other organic compounds. Its structure allows researchers to explore reaction mechanisms and the effects of halogen substituents on biological activity.

Toxicological Studies

Chlorobutanol has been evaluated for its toxicity, particularly concerning liver effects and irritant properties on skin and eyes. Studies have shown that while effective as an anesthetic, it poses risks at higher concentrations .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of chlorobutanol when incorporated into topical formulations for wound care. The results indicated that chlorobutanol significantly reduced microbial load at concentrations between 0.5% and 1%, demonstrating its potential for enhancing the shelf life and safety of topical products.

Case Study 2: Veterinary Anesthesia

In veterinary practices, chlorobutanol was tested for its effectiveness in anesthetizing fish species during surgical procedures. The compound provided rapid sedation with minimal side effects, confirming its suitability for aquatic animal anesthesia.

Data Tables

Mechanism of Action

The mechanism of action of 2-(2,4,5-Trichlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 2-(2,4,5-trichlorophenyl)propan-2-ol and their distinguishing features:

Environmental Behavior

- Persistence: Chlorinated phenols and carboxylic acids (e.g., 2,4,5-TP) are persistent in groundwater due to resistance to biodegradation. The alcohol derivative may exhibit shorter environmental half-life due to higher solubility and susceptibility to oxidation .

- Toxicity: 2,4,5-Trichlorophenol and its acid derivatives are associated with dioxin contamination during synthesis, raising ecotoxicological concerns. The alcohol form’s toxicity profile remains understudied but is likely less severe due to the absence of reactive acid groups .

Physicochemical Properties

- Reactivity : The alcohol is more prone to nucleophilic substitution or esterification reactions, whereas the acid derivative participates in salt formation and esterification.

Biological Activity

2-(2,4,5-Trichlorophenyl)propan-2-ol, commonly known as TCP, is a chlorinated organic compound that has garnered attention for its potential biological activities. This compound's structure and its derivatives have been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of TCP based on diverse research findings, highlighting its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

TCP is characterized by the presence of a trichlorophenyl group attached to a propanol moiety. The chlorination pattern contributes to its lipophilicity and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10Cl3O |

| Molecular Weight | 253.54 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 30-32 °C |

Antimicrobial Activity

TCP has demonstrated significant antimicrobial properties against various pathogens. Studies indicate that TCP exhibits bactericidal effects by disrupting bacterial cell membranes and inhibiting cell wall synthesis.

- Mechanism of Action : TCP interacts with the lipid bilayer of bacterial membranes, leading to increased permeability and eventual cell lysis.

- Case Study : In a study evaluating the efficacy of TCP against Staphylococcus aureus and Escherichia coli, TCP showed minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 µg/mL, indicating moderate antibacterial activity .

Anticancer Activity

TCP's potential as an anticancer agent has been explored in various cell lines. Research suggests that TCP may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Mechanism of Action : TCP has been shown to activate apoptotic pathways via caspase activation and downregulation of anti-apoptotic proteins.

- Research Findings : In vitro studies on human breast cancer MCF-7 cells revealed that TCP treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM .

Anti-inflammatory Effects

TCP exhibits anti-inflammatory properties by modulating inflammatory cytokine production.

- Mechanism of Action : It inhibits the NF-kB signaling pathway, reducing the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Experimental Evidence : In animal models of inflammation, TCP administration significantly reduced paw edema and inflammatory markers in serum .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.